7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Lipophilicity Drug-likeness Chromatographic retention

7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (CAS 129893-31-8), also known as aucubinine B, is a pyridine monoterpene alkaloid consisting of a cyclopenta[c]pyridine core with a ketone at C5 and a methyl substituent at C7. The compound occurs naturally as a microbial metabolite of harpagide-type iridoids from Harpagophytum species and can be obtained semi-synthetically from harpagoside.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 129893-31-8
Cat. No. B161530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
CAS129893-31-8
Synonyms7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C1C=NC=C2
InChIInChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6H,4H2,1H3
InChIKeyFPGXBNAQBBCGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (CAS 129893-31-8) – Core Scaffold Identity and Baseline Properties


7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (CAS 129893-31-8), also known as aucubinine B, is a pyridine monoterpene alkaloid consisting of a cyclopenta[c]pyridine core with a ketone at C5 and a methyl substituent at C7 [1]. The compound occurs naturally as a microbial metabolite of harpagide-type iridoids from Harpagophytum species and can be obtained semi-synthetically from harpagoside [2][3]. Its molecular formula is C₉H₉NO (MW 147.17 g mol⁻¹), and it possesses a single stereogenic center at C7, giving rise to enantiomeric pairs that are separable under chiral conditions.

Why 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one Cannot Be Replaced by In‑Class Analogs


The cyclopenta[c]pyridin-5-one scaffold tolerates multiple substitution patterns, and even minor modifications profoundly alter physicochemical, stereochemical, and metabolic profiles. The 7-methyl group creates a chiral center that is absent in the des-methyl parent (6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, CAS 350847-80-2), leading to diverging lipophilicity (XLogP 0.9 vs. a calculated value approximately 0.3–0.5 for the des-methyl form [1]), differential conformational preferences in the five-membered ring, and distinct chromatographic retention [2]. Oxidation of the methyl group to hydroxymethyl yields aucubinine A, which exhibits altered hydrogen-bonding capacity and metabolic fate [3]. These differences mean that the specific methyl substituent is not a passive spectator; it directly governs molecular recognition in biological systems, metabolic stability in microbial or mammalian models, and suitability as an analytical reference standard. Therefore, interchanging 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one with a generic cyclopenta[c]pyridin-5-one congener without verifying the relevant parameter risks irreproducible results in both research and quality-control applications.

Quantitative Differentiation Evidence for 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one Relative to Closest Analogs


Lipophilicity Advantage Over the Des-Methyl Parent Scaffold

The presence of the C7 methyl group increases computed lipophilicity by approximately 0.4–0.6 logP units relative to the unsubstituted 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one scaffold. For the target compound, PubChem reports XLogP3-AA = 0.9 [1]. While an experimental logP for the des-methyl analog is not published, structural considerations and fragment-based calculations place its XLogP in the 0.3–0.5 range, consistent with the removal of one methylene carbon. This difference translates to measurably longer retention on reversed-phase HPLC columns, enabling baseline separation of the two compounds under standard C18 gradient conditions [2].

Lipophilicity Drug-likeness Chromatographic retention

Stereochemical Differentiation: Chiral Center Absent in the Des-Methyl Analog

The C7 methyl substituent introduces a stereogenic center that renders the molecule chiral. In contrast, the des-methyl parent compound (CAS 350847-80-2) is achiral and therefore cannot engage stereoselective biological targets [1]. X-ray crystallographic analysis of the 4-hydroxy-7-methyl congener confirmed the absolute configuration and established that the methyl group enforces a defined puckering of the cyclopentanone ring [2]. While direct enantiomer-resolved bioactivity data for aucubinine B are not available, the precedent from the neuraminidase-inhibitory 4-hydroxy-7-methyl series (IC₅₀ values ranging from 1.92 to >100 µM depending on stereochemistry and substitution [3]) demonstrates that the stereocenter at C7 can be a critical determinant of potency.

Stereochemistry Enantioselectivity Molecular recognition

Metabolic Pathway Specificity: Exclusive Product of Harpagide-Type Iridoids

Aucubinine B (7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one) is formed exclusively when harpagide, harpagoside, or 8-O-p-coumaroylharpagide are incubated with human intestinal bacteria or β-glucosidase in the presence of NH₄⁺ [1]. In contrast, the structurally related aucubinine A (7-hydroxymethyl analog) arises from aucubin under identical conditions. This substrate–product specificity was demonstrated by Baghdikian et al., who reported that harpagide-type iridoids yield aucubinine B as the sole pyridine alkaloid, whereas aucubin produces aucubinine A [2]. Although exact molar conversion yields are not provided in the abstracted data, the qualitative exclusivity means that selecting the wrong pyridine alkaloid standard would invalidate metabolic tracing or biotransformation studies.

Microbial metabolism Biocatalysis Natural product biosynthesis

Procurement-Driven Application Scenarios for 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one


Analytical Reference Standard for Quality Control of Harpagophytum Extracts

Aucubinine B serves as a metabolite-specific marker in HPLC-UV or LC‑MS methods that quantify the biotransformation of harpagoside in devil’s claw preparations. Its distinct retention time and UV spectrum, reported alongside other pyridine alkaloids in the literature [1], allow laboratories to differentiate genuine microbial or enzymatic conversion from chemical degradation. Substituting with the des-methyl or hydroxymethyl analog would lead to co‑elution or misidentification, compromising regulatory compliance and batch-to-batch consistency assessments.

Chiral Scaffold for Enantioselective Medicinal Chemistry Programs

The single stereogenic center at C7 makes 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one an attractive entry point for synthesizing enantiopure lead compounds. Although direct target-specific IC₅₀ data for the parent are lacking, the neuraminidase-inhibitory activity observed in the 4‑hydroxy‑7‑methyl series (IC₅₀ as low as 1.92 µM [2]) demonstrates that small substituent changes on this scaffold can drive potent, stereoselective enzyme inhibition. Medicinal chemistry teams can leverage the chiral methyl group to probe stereochemical requirements of kinase, protease, or GPCR targets.

Microbiome Metabolism Tracer in Gut‑Health Studies

Because aucubinine B is exclusively produced from harpagide-type iridoids by human intestinal bacteria [3], it functions as a pathway-selective biomarker. Investigators studying the role of the gut microbiome in converting dietary iridoids to bioactive alkaloids can use the compound as a calibration standard for quantitative PCR‑ or LC‑MS‑based flux analyses. The use of any other cyclopenta[c]pyridin-5-one analog would yield false-positive signals, undermining mechanistic conclusions about microbial community function.

Semi‑Synthetic Diversification to Beatrine‑Type Alkaloids

Aucubinine B is a direct synthetic precursor to beatrine A and beatrine B, two pyridine monoterpene alkaloids with distinct NMR and mass spectrometric signatures [1]. Process chemists seeking to generate structurally diverse alkaloid libraries can exploit the compound’s ketone and pyridine functionalities for regioselective derivatization. The methyl group at C7 provides steric control during subsequent transformations, a feature absent in the des-methyl analog.

Quote Request

Request a Quote for 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.